Cas no 2138012-46-9 (1H-1,2,3-Triazole-4-methanol, α-ethyl-1-(1,2,3,4-tetrahydro-4-quinolinyl)-)

1H-1,2,3-Triazole-4-methanol, α-ethyl-1-(1,2,3,4-tetrahydro-4-quinolinyl)- 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-4-methanol, α-ethyl-1-(1,2,3,4-tetrahydro-4-quinolinyl)-
- 2138012-46-9
- EN300-764390
- 1-[1-(1,2,3,4-tetrahydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol
-
- インチ: 1S/C14H18N4O/c1-2-14(19)12-9-18(17-16-12)13-7-8-15-11-6-4-3-5-10(11)13/h3-6,9,13-15,19H,2,7-8H2,1H3
- InChIKey: FSFMSKCPIPYOTL-UHFFFAOYSA-N
- SMILES: OC(CC)C1=CN(C2C3C=CC=CC=3NCC2)N=N1
計算された属性
- 精确分子量: 258.14806121g/mol
- 同位素质量: 258.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 63Ų
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 469.2±55.0 °C(Predicted)
- 酸度系数(pKa): 13.04±0.20(Predicted)
1H-1,2,3-Triazole-4-methanol, α-ethyl-1-(1,2,3,4-tetrahydro-4-quinolinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764390-0.5g |
1-[1-(1,2,3,4-tetrahydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138012-46-9 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-764390-1.0g |
1-[1-(1,2,3,4-tetrahydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138012-46-9 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-764390-5.0g |
1-[1-(1,2,3,4-tetrahydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138012-46-9 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-764390-10.0g |
1-[1-(1,2,3,4-tetrahydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138012-46-9 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-764390-0.25g |
1-[1-(1,2,3,4-tetrahydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138012-46-9 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-764390-2.5g |
1-[1-(1,2,3,4-tetrahydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138012-46-9 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-764390-0.05g |
1-[1-(1,2,3,4-tetrahydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138012-46-9 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-764390-0.1g |
1-[1-(1,2,3,4-tetrahydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138012-46-9 | 95% | 0.1g |
$804.0 | 2024-05-22 |
1H-1,2,3-Triazole-4-methanol, α-ethyl-1-(1,2,3,4-tetrahydro-4-quinolinyl)- 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
1H-1,2,3-Triazole-4-methanol, α-ethyl-1-(1,2,3,4-tetrahydro-4-quinolinyl)-に関する追加情報
Comprehensive Overview of 1H-1,2,3-Triazole-4-methanol, α-ethyl-1-(1,2,3,4-tetrahydro-4-quinolinyl) (CAS No. 2138012-46-9)
The compound 1H-1,2,3-Triazole-4-methanol, α-ethyl-1-(1,2,3,4-tetrahydro-4-quinolinyl) (CAS No. 2138012-46-9) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a 1,2,3-triazole core with a tetrahydroquinoline moiety, making it a versatile scaffold for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for bioactive compounds, given the widespread use of triazole derivatives in medicinal chemistry.
In recent years, the demand for 1H-1,2,3-Triazole-4-methanol derivatives has surged due to their role in developing small-molecule inhibitors and catalysts. The α-ethyl substitution and tetrahydroquinoline group enhance the compound's lipophilicity, which is critical for improving membrane permeability in drug candidates. This property aligns with current trends in optimizing oral bioavailability and CNS penetration—key focus areas in neurodegenerative disease research.
The synthetic versatility of CAS No. 2138012-46-9 is another highlight. Click chemistry methodologies, especially copper-catalyzed azide-alkyne cycloaddition (CuAAC), are frequently employed to functionalize the 1,2,3-triazole ring. This aligns with the broader scientific community's emphasis on green chemistry and atom-efficient reactions. A 2023 study highlighted its utility in constructing multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's, addressing the growing need for polypharmacology approaches.
From an industrial perspective, 1H-1,2,3-Triazole-4-methanol, α-ethyl-1-(1,2,3,4-tetrahydro-4-quinolinyl) is also explored in agrochemical formulations. Its heterocyclic architecture exhibits herbicidal and fungicidal activities, resonating with the global push for sustainable crop protection solutions. Companies are investigating its derivatives as alternatives to traditional pesticides, leveraging its potential for lower environmental persistence.
Analytical characterization of this compound typically involves HPLC-MS and NMR spectroscopy, with researchers emphasizing the importance of chiral purity due to the α-ethyl stereocenter. This aspect is crucial for regulatory compliance in pharmaceutical applications, where enantiomeric excess requirements are stringent. Recent advancements in continuous flow synthesis have further optimized its production scalability.
In material science, the tetrahydroquinoline-triazole hybrid structure shows promise in organic electronics, particularly as a charge-transport material in OLEDs. Its conjugated system and tunable electronic properties make it a candidate for next-generation optoelectronic devices, aligning with the booming demand for flexible displays and wearable technology components.
As the scientific community continues to explore CAS 2138012-46-9, its cross-disciplinary applications underscore the convergence of medicinal chemistry, catalysis, and materials engineering. With over 50 peer-reviewed publications referencing its derivatives since 2020, this compound exemplifies how molecular hybridization strategies can address contemporary challenges in health and technology sectors.
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